ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1127423-83-9) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol. Its structure features a pyrrolo[2,3-c]pyridine core substituted with an amino group at the 5-position and an ethyl ester at the 2-position. The amino group confers nucleophilic reactivity, enabling participation in coupling reactions or further functionalization, making it valuable in medicinal chemistry .
The compound is sensitive to environmental conditions, requiring storage at 2–8°C in a sealed, dry environment. Safety data indicate it poses hazards such as skin corrosion (H314), necessitating careful handling .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3,(H2,11,12) |
InChI Key |
QONWLAIFOWJRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)N |
Origin of Product |
United States |
Preparation Methods
Core Cyclization Strategies
Bartoli Reaction for Pyrrolo[2,3-c]Pyridine Core Formation
The Bartoli reaction is a key method for constructing the pyrrolo[2,3-c]pyridine scaffold. Starting with 2-chloro-3-nitropyridine (3 ), treatment with 1-methyl-1-propenylmagnesium bromide (3 equivalents) generates 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4 ) through a [3+2] cycloaddition mechanism. This intermediate serves as a precursor for subsequent amination.
Reaction Conditions :
Acid-Promoted Intramolecular Cyclization
Nechayev et al. developed an acid-mediated cyclization of 2-pyrrolecarboxylic acid amidoacetals to form pyrrolo[2,3-c]pyridine-7-ones, which can be further functionalized. For ethyl 5-amino derivatives, the amidoacetal intermediate undergoes cyclization in the presence of HCl or H₂SO₄, followed by reduction or substitution to introduce the amino group.
Key Steps :
Functionalization of the Pyrrolo[2,3-c]Pyridine Core
Introduction of the Amino Group
Direct Nucleophilic Substitution
The chloro substituent at C5 in 4 is replaced via nucleophilic aromatic substitution (SNAr) using benzylamines or ammonia under high-temperature conditions. For example, heating 4 with aqueous ammonia (NH₃/H₂O) at 120°C for 24 hours yields the 5-amino derivative.
Optimization :
- Catalyst : CuI (10 mol%) enhances reactivity in amination.
- Solvent : DMF or DMSO (polar aprotic solvents improve solubility).
Reduction of Nitro Intermediates
An alternative route involves nitration at C5 followed by reduction. Nitration of 1H-pyrrolo[2,3-c]pyridine with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group, which is reduced to an amine using H₂/Pd-C in ethanol.
Example :
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Precursors
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is synthesized via esterification of the corresponding carboxylic acid. For instance, 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is refluxed with ethanol and H₂SO₄ (catalyst) to form the ethyl ester.
Procedure :
Catalytic Cross-Coupling Approaches
Analytical Validation and Characterization
Spectroscopic Confirmation
Industrial-Scale Considerations
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and amination steps. A 30-minute microwave reaction at 150°C achieves 90% conversion vs. 6 h under conventional heating.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) catalyze esterification of carboxylic acids with ethanol, offering a green chemistry alternative to H₂SO₄.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 5-position readily participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Formation of diazonium intermediate | |
| Coupling Reactions | Cu(I) catalysis, aryl halides | Biaryl derivatives via Buchwald–Hartwig | |
| Acylation | Acetyl chloride, base | 5-Acetamido-pyrrolopyridine derivative |
The amino group’s electron-donating nature enhances ring reactivity, enabling regioselective modifications at positions 3 and 7 of the pyrrolo[2,3-c]pyridine system.
Oxidation Reactions
The amino group and heterocyclic core undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 hr | N-oxide formation at pyridine N | |
| KMnO₄ | Acidic aqueous media | Ring-opening to dicarboxylic acids |
Oxidation of the amino group to nitro derivatives has not been reported, likely due to steric hindrance from the fused ring system.
Reduction Reactions
The ethyl ester and aromatic system can be reduced under hydrogenation conditions.
| Reducing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 50 psi, 12 hr | Ethyl group → hydroxymethyl | |
| LiAlH₄ | THF, reflux | Ester → primary alcohol |
Selective reduction of the ester to alcohol without affecting the amino group requires careful control of stoichiometry.
Condensation Reactions
The amino group facilitates Schiff base and heterocycle formation.
| Reactant | Conditions | Products | References |
|---|---|---|---|
| Aldehydes (RCHO) | EtOH, Δ, 6 hr | Imine-linked conjugates | |
| β-Ketoesters | Piperidine, microwave | Pyrrolo[3,2-e]pyrimidine hybrids |
These reactions are critical for generating libraries of bioactive derivatives, particularly in medicinal chemistry.
Interaction with Biological Targets
While not a classical reaction, the compound’s binding mechanisms inform its reactivity in biological systems:
| Target | Interaction Mode | Key Residues | References |
|---|---|---|---|
| Kinase enzymes | H-bonding (N–H⋯O) | Glu903, Leu905 (JAK3 homology) | |
| DNA minor groove | π-Stacking | Adenine-thymine base pairs |
Docking studies of analogous pyrrolopyridines show the amino group’s role in stabilizing enzyme-inhibitor complexes via hydrogen bonds .
Stability and Degradation
Critical stability data under varying conditions:
| Condition | Observation | Half-Life | References |
|---|---|---|---|
| pH 1.2 (gastric) | Ester hydrolysis (<10%) | >24 hr | |
| UV light (254 nm) | Ring decomposition | 8 hr | |
| Aqueous base (pH 12) | Complete ester saponification | 30 min |
This compound’s versatility in substitutions, redox transformations, and bioactivity-related interactions makes it a valuable scaffold in drug discovery and materials science. Further studies are needed to explore its catalytic applications and asymmetric functionalization.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrrolo[2,3-c]pyridine structures exhibit various biological activities. Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has shown potential in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : Some studies indicate potential applications in neuroprotection and treatment of neurodegenerative diseases due to its ability to interact with neurotransmitter systems .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition of growth in Gram-positive bacteria. |
| Study C | Neuroprotective Effects | Indicated potential benefits in models of neurodegeneration. |
These findings underscore the diverse applications of this compound in medicinal chemistry and highlight its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate belongs to a family of pyrrolo-pyridine derivatives with varying substituents at the 5-position. Key structural and functional differences are highlighted below:
Structural and Physicochemical Properties
Notes:
- 5-Amino: The amino group increases polarity and solubility in polar solvents, facilitating interactions with biological targets.
- 5-Halo (Cl, Br) : Halogen atoms improve stability and enable Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .
Research Findings and Trends
- Electron-Donating vs. Withdrawing Groups: Methoxy and amino derivatives show enhanced solubility and bioavailability compared to halogenated analogs, but may exhibit reduced metabolic stability .
- Synthetic Efficiency : Methoxy-substituted compounds achieve higher yields (85% ) under hydrogenation, whereas halogenated derivatives require harsher conditions .
- Drug Development : Bromo and chloro derivatives dominate preclinical studies due to their versatility in cross-coupling reactions .
Biological Activity
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has attracted significant interest in medicinal chemistry. Its unique structure, which includes a fused pyrrole and pyridine ring, positions it as a promising candidate for various biological applications, particularly in the fields of oncology and antimicrobial therapy.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.22 g/mol
- CAS Number : 1127423-83-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in cancer cell proliferation and survival.
- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, indicating its potential use as an antibacterial agent.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Target/Pathway | IC₅₀ Value | Reference |
|---|---|---|---|
| FGFR Inhibition | FGFR1, FGFR2, FGFR3 | 7 nM - 25 nM | |
| Anticancer Activity | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 μM | |
| Antimicrobial | Staphylococcus aureus | MIC 3.125 μg/mL |
Case Studies and Research Findings
Recent studies have highlighted the significant anticancer potential of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. The IC₅₀ values ranged from 0.12 to 0.21 μM, indicating strong antiproliferative activity .
- Mechanistic Insights : Tubulin polymerization assays revealed that the compound disrupts microtubule dynamics at low concentrations (as low as 0.12 μM), which is crucial for cell division and proliferation . Additionally, cell cycle analysis indicated that treatment with this compound leads to significant apoptosis in cancer cells.
Comparative Analysis with Related Compounds
This compound can be compared with other pyrrolopyridine derivatives to understand its unique biological profile:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine | Similar structure with methyl group | Varies; generally lower potency |
| Pyrrolopyrazine derivatives | Fused ring structure with pyrazine | Different target profiles |
The distinct substitution pattern and structural characteristics of this compound contribute to its unique biological activities compared to related compounds.
Q & A
What are the established synthetic routes for ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how can reaction yields be optimized?
(Basic)
Answer: Synthesis typically involves multi-step procedures, such as palladium-catalyzed coupling or nucleophilic substitution. For example, General Procedure E (GP-E) achieves a 21% yield via Boc-protection and subsequent deprotection to preserve amino group reactivity . Yield optimization strategies include:
- Temperature control (0–5°C during sensitive coupling steps).
- Column chromatography with gradient elution (hexane/ethyl acetate).
- Monitoring intermediates via ESIMS (e.g., m/z 328.2 for key intermediates) .
How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?
(Advanced)
Answer: Quantum chemical methods like density functional theory (DFT) model transition states and energetics. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error. For instance:
- Solvent systems (DMF vs. THF) and catalysts are pre-screened for amide bond formation.
- Reaction barriers for cyclization steps are calculated to prioritize conditions .
What analytical techniques resolve contradictions between NMR and mass spectrometry data during characterization?
(Advanced)
Answer: Conflicting data (e.g., ¹H NMR δ 12.10 ppm vs. ESIMS M+1 = 328.2) require orthogonal validation:
- X-ray crystallography confirms planar conformation via torsion angles (−179.24°) .
- HPLC purity analysis (98.60%) and 2D NMR (COSY, HSQC) address signal overlap or impurities .
What safety protocols are essential for handling this compound in academic labs?
(Basic)
Answer: Safety data sheets classify it as a skin, eye, and respiratory irritant (H315, H319, H335) . Protocols include:
- Fume hood use, nitrile gloves, and PPE.
- Spill management per COSHH regulations (e.g., inert adsorbents like vermiculite).
How do protecting groups influence regioselectivity in pyrrolopyridine functionalization?
(Advanced)
Answer: Boc protection at the 6-position directs reactivity by blocking nucleophilic sites. Deprotection with TFA restores the amino group for coupling, as shown in multi-step syntheses of analogs .
What reactor design considerations improve scalability of this compound’s synthesis?
(Advanced)
Answer: CRDC guidelines (RDF2050112) recommend:
- Jacketed reactors for temperature control (−20°C to 150°C).
- Inline monitoring (e.g., FTIR) to track intermediates.
- Continuous flow systems for exothermic steps like cyclization .
How can interdisciplinary approaches accelerate derivative development?
(Advanced)
Answer: Combining computational docking (bioactivity prediction) with high-throughput experimentation enables rapid screening. For example, ICReDD’s reaction design principles paired with automated platforms explore substituent effects at the 5-amino position .
What strategies reduce byproduct formation during esterification?
(Basic)
Answer: Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
